
1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride is a heterocyclic compound that features a quinoxaline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 2-nitroaniline derivative, with a trifluoromethyl ketone in the presence of a reducing agent. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
化学反応の分析
Types of Reactions
1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of functionalized quinoxalines .
科学的研究の応用
1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
類似化合物との比較
Similar Compounds
4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine: This compound shares a similar trifluoromethyl group but has a pyrimidine core instead of a quinoxaline core.
2-Benzylamino-4-methyl-6-trifluoromethyl-1,3,5-triazine: Another compound with a trifluoromethyl group, but with a triazine core.
Uniqueness
1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride is unique due to its quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
生物活性
1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.
- Chemical Formula : C11H12ClF3N2
- Molecular Weight : 250.67 g/mol
- CAS Number : 1187830-67-6
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high purity and yield. The trifluoromethyl group is introduced to enhance the compound's pharmacological properties.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of tetrahydroquinoxaline compounds exhibit significant antiproliferative activity against various cancer cell lines. Notably, one study evaluated a related compound (I-7), which shares structural similarities with this compound. The results indicated that I-7 had an IC50 value of 2.20 µM against the HT-29 colon cancer cell line, suggesting potent activity (see Table 1) .
Compound | IC50 (HT-29) µM | IC50 (HepG2) µM | IC50 (HeLa) µM | IC50 (MCF-7) µM |
---|---|---|---|---|
I-7 | 2.20 ± 0.07 | 4.64 ± 0.57 | 2.84 ± 0.15 | 7.52 ± 1.86 |
ABT-751 | 1.56 ± 0.01 | 2.16 ± 0.34 | 1.65 ± 0.06 | 1.73 ± 0.08 |
The biological activity of these compounds is primarily attributed to their ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics crucial for mitotic spindle formation during cell division . This mechanism leads to cell cycle arrest at the G2/M phase without inducing apoptosis in treated cells.
Molecular Docking Studies
Molecular docking studies have indicated that these compounds target the colchicine binding site on tubulin through hydrogen bonding and hydrophobic interactions . This interaction is critical for their antiproliferative effects.
Case Studies
A recent investigation into the biological properties of tetrahydroquinoxaline derivatives highlighted the promising activity of these compounds against various cancer types. For instance:
- Study A : Evaluated a series of tetrahydroquinoxaline sulfonamide derivatives for their antiproliferative effects on human colon cancer cells.
- Study B : Focused on the structure-activity relationship (SAR) of these compounds and identified key functional groups responsible for enhanced biological activity.
Pharmacokinetics and ADME Properties
Predictive modeling using SwissADME has shown that compounds like I-7 possess favorable pharmacokinetic profiles, including good solubility and permeability characteristics . These properties are essential for effective drug formulation and therapeutic application.
特性
IUPAC Name |
4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.ClH/c1-15-5-4-14-8-3-2-7(6-9(8)15)10(11,12)13;/h2-3,6,14H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWXHODXRIOBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。